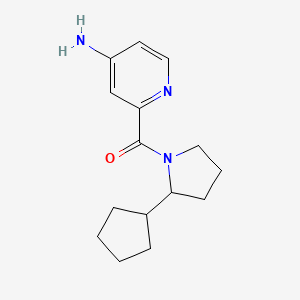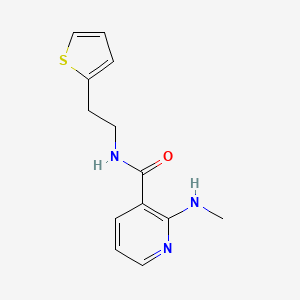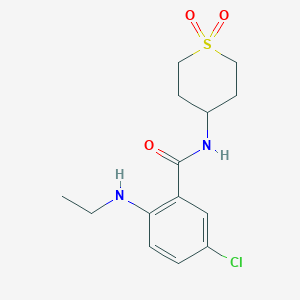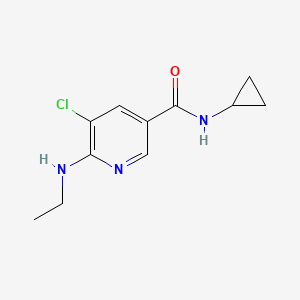
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone, also known as 4-APCP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent and selective blocker of the Kv1.3 potassium channel, which is expressed in T lymphocytes and plays a critical role in the immune response. In addition, 4-APCP has been shown to have potential therapeutic applications in the treatment of multiple sclerosis, rheumatoid arthritis, and other autoimmune disorders.
Mechanism of Action
The mechanism of action of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone involves the selective blockade of the Kv1.3 potassium channel, which is expressed in T lymphocytes and plays a critical role in the immune response. By blocking this channel, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone can suppress the activation and proliferation of T cells, which are involved in the pathogenesis of autoimmune disorders. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects by reducing the influx of calcium ions into neurons, which can lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone are primarily related to its ability to block the Kv1.3 potassium channel. This can lead to the suppression of T cell activation and proliferation, as well as the reduction of calcium influx into neurons. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory effects in animal models of multiple sclerosis and other autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone in lab experiments include its potency and selectivity for the Kv1.3 potassium channel, as well as its potential therapeutic applications in the treatment of autoimmune disorders and neurodegenerative diseases. However, there are also limitations to its use, including the need for careful dosing and monitoring of potential side effects.
Future Directions
There are several future directions for research on (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone, including the development of more potent and selective Kv1.3 potassium channel blockers, as well as the exploration of its potential therapeutic applications in the treatment of autoimmune disorders and neurodegenerative diseases. In addition, further studies are needed to better understand the mechanisms underlying its neuroprotective effects and to identify potential side effects and drug interactions. Overall, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone represents a promising target for future research in the field of neuroscience and immunology.
Synthesis Methods
The synthesis of (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone involves several steps, including the preparation of the key intermediate 2-cyclopentyl-1-pyrrolidinylmethanamine, which is then reacted with 4-aminopyridine in the presence of a coupling agent such as EDCI or HATU. The final product is obtained after purification by column chromatography.
Scientific Research Applications
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been extensively studied in the field of neuroscience due to its ability to selectively block the Kv1.3 potassium channel. This channel is expressed in T lymphocytes and plays a critical role in the immune response, making it a potential target for the treatment of autoimmune disorders. In addition, (4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of multiple sclerosis and other neurodegenerative diseases.
properties
IUPAC Name |
(4-aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c16-12-7-8-17-13(10-12)15(19)18-9-3-6-14(18)11-4-1-2-5-11/h7-8,10-11,14H,1-6,9H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJBYTVJUGHTNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2CCCN2C(=O)C3=NC=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminopyridin-2-yl)-(2-cyclopentylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)
![2-[(3-Aminophenyl)methyl-benzylamino]ethanol](/img/structure/B7554649.png)

![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)


![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)

![(E)-3-(5-methylfuran-2-yl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B7554699.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)